molecular formula C22H30N2O4S B13371717 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

Cat. No.: B13371717
M. Wt: 418.6 g/mol
InChI Key: ADKDULPKKKVWIX-UHFFFAOYSA-N
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Description

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of both ethoxy and dimethylphenyl groups attached to a piperazine ring, which is further connected to a sulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonylation of 5-ethoxy-2,4-dimethylphenylamine with a suitable sulfonyl chloride, followed by the reaction with 2-ethoxyphenylpiperazine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The piperazine ring may also play a role in binding to receptors or other biological molecules, modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine
  • 1-[(5-Methyl-2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine
  • 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Uniqueness

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is unique due to the specific arrangement of ethoxy and dimethylphenyl groups, which can influence its chemical reactivity and biological activity. The presence of both ethoxy groups and the sulfonyl piperazine structure provides a distinct set of properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C22H30N2O4S

Molecular Weight

418.6 g/mol

IUPAC Name

1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine

InChI

InChI=1S/C22H30N2O4S/c1-5-27-20-10-8-7-9-19(20)23-11-13-24(14-12-23)29(25,26)22-16-21(28-6-2)17(3)15-18(22)4/h7-10,15-16H,5-6,11-14H2,1-4H3

InChI Key

ADKDULPKKKVWIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OCC)C)C

Origin of Product

United States

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